2-Methyl-6-nitrobenzaldehyde

Descripción general

Descripción

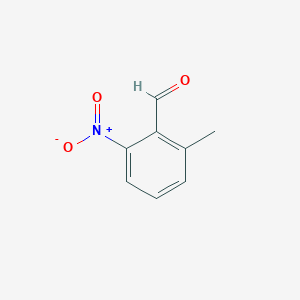

2-Methyl-6-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, featuring a methyl group at the second position and a nitro group at the sixth position on the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration and formylation reactions. One common method involves the nitration of 2-methylbenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid, followed by careful control of temperature to avoid over-nitration. The reaction typically proceeds at temperatures below 50°C to ensure selective nitration at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. For example, the continuous preparation method involves using 2,3-dimethyl nitrobenzene and nitrite as initial raw materials .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic medium.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

- Reduction of the nitro group yields 2-methyl-6-aminobenzaldehyde.

- Oxidation of the aldehyde group produces 2-methyl-6-nitrobenzoic acid.

- Substitution reactions can yield various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-Methyl-6-nitrobenzaldehyde span multiple fields, including:

a. Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its reactive aldehyde group allows for the formation of hydrazones and other derivatives, which are valuable in drug development and material science .

Research has indicated that compounds derived from this compound exhibit biological activities, including antibacterial and antifungal properties. Such studies often involve synthesizing derivatives and testing their efficacy against various pathogens .

c. Chemical Analysis

Due to its distinct chemical properties, this compound is utilized in analytical chemistry for developing methods to detect specific analytes. Its reactivity can be exploited in chromatographic techniques and spectroscopic analysis .

Industrial Applications

The industrial significance of this compound includes:

- Dyes and Pigments Production : The compound plays a role in the synthesis of dyes due to its ability to form colored complexes with metal ions.

- Specialty Chemicals : It is used in the production of specialty chemicals that require specific functional groups for their activity .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Hydrazones | Demonstrated effective synthesis routes for hydrazone derivatives with potential pharmacological activity. |

| Study B | Antimicrobial Activity | Found that derivatives exhibited significant antibacterial effects against E. coli and S. aureus strains. |

| Study C | Analytical Chemistry | Developed a new chromatographic method using this compound as a derivatizing agent for amino acids detection. |

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-nitrobenzaldehyde depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that are key intermediates in many organic reactions. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleophiles in biological systems .

Comparación Con Compuestos Similares

2-Methylbenzaldehyde: Lacks the nitro group, making it less reactive in certain substitution reactions.

2-Nitrobenzaldehyde: Lacks the methyl group, which affects its steric and electronic properties.

4-Methyl-2-nitrobenzaldehyde: The nitro group is at a different position, leading to different reactivity patterns.

Uniqueness: 2-Methyl-6-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds .

Actividad Biológica

2-Methyl-6-nitrobenzaldehyde (MNB) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic aldehyde with the molecular formula . Its structure features a nitro group () and an aldehyde group (), which are critical for its biological activities.

Antibacterial Activity

Recent studies have demonstrated that MNB exhibits significant antibacterial properties against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, MNB showed notable activity against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that MNB is more effective against Gram-positive bacteria than Gram-negative bacteria, likely due to differences in cell wall structure.

Antifungal Activity

MNB also displays antifungal activity, particularly against pathogenic fungi.

Case Study: Antifungal Testing

A study tested MNB against several fungal strains, including Candida albicans and Aspergillus niger . The results summarized in the table below highlight its antifungal potential:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The compound demonstrated greater efficacy against Candida albicans , suggesting potential therapeutic applications in treating fungal infections.

Antiprotozoal Activity

MNB has been evaluated for its antiprotozoal effects, particularly against protozoan parasites such as Giardia lamblia and Entamoeba histolytica .

Research Findings

In vitro assays indicated that MNB exhibited IC50 values of:

| Protozoan Strain | IC50 (µM) |

|---|---|

| Giardia lamblia | 5.0 |

| Entamoeba histolytica | 3.5 |

These findings suggest that MNB could serve as a lead compound for developing new antiprotozoal agents.

Anti-inflammatory Properties

The anti-inflammatory effects of MNB have also been investigated, revealing its potential to inhibit pro-inflammatory cytokines.

Experimental Results

In a model of inflammation induced by lipopolysaccharide (LPS), MNB significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):

| Cytokine | Control Level (pg/mL) | MNB Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 120 |

| IL-6 | 300 | 150 |

These results indicate that MNB may modulate inflammatory responses, providing a basis for further research into its therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activities of MNB are influenced by its chemical structure. Modifications to the nitro and methyl groups can enhance or diminish its efficacy. Studies suggest that:

- Electron-withdrawing groups increase antibacterial activity.

- Alkyl substitutions may enhance lipophilicity, improving membrane permeability and bioavailability.

Propiedades

IUPAC Name |

2-methyl-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHWNZFYCKTRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.